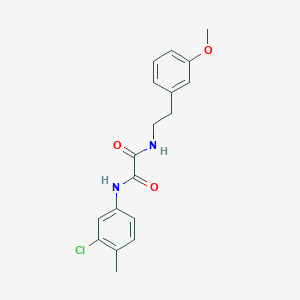
N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. Ro 64-6198 has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
Applications De Recherche Scientifique
Photoassisted Fenton Reaction for Water Purification
The study by Pignatello and Sun (1995) on the complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction indicates the potential of similar chemical structures for environmental applications. This research demonstrates the effectiveness of photoassisted Fenton oxidation as a mild and effective remedy for dilute pesticide wastes, suggesting potential uses for related oxalamide compounds in water purification processes (Pignatello & Sun, 1995).
Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel one-pot synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the versatility of oxalamide compounds in organic synthesis. This methodology opens up new avenues for the synthesis of anthranilic acid derivatives and oxalamides, showcasing the chemical's utility in creating a range of substances (Mamedov et al., 2016).
Polymer Synthesis and Characterization
Sobolčiak et al. (2013) synthesized a novel cationic polymer that could switch to a zwitterionic form upon light irradiation, demonstrating the potential for N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide and its derivatives in the development of advanced materials with unique properties. Such materials could have applications in DNA condensation and release, as well as in creating antibacterial surfaces (Sobolčiak et al., 2013).
Molecular Structure and Spectroscopic Analysis
Şahin et al. (2015) focused on the molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate, a related compound, to understand its chemical behavior better. The study combines experimental observations with theoretical predictions, providing insights into the properties that govern the chemical behavior of such compounds (Şahin et al., 2015).
Drug Synthesis and Pharmacology
Research on TZT-1027, a cytotoxic dolastatin 10 derivative related to oxalamide structures, highlights the compound's potential in cancer treatment. The phase I study aimed to assess its dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics, offering a glimpse into the medical applications of such chemicals (de Jonge et al., 2005).
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-6-7-14(11-16(12)19)21-18(23)17(22)20-9-8-13-4-3-5-15(10-13)24-2/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOJKNJBPGTMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC(=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B3014662.png)
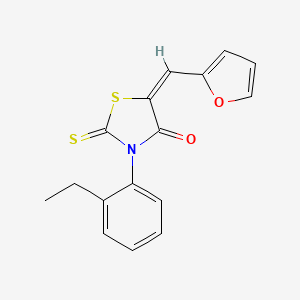
![N-[2-(3-Hydroxyoxan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3014667.png)

![7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B3014669.png)
![N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3014671.png)

![Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B3014675.png)
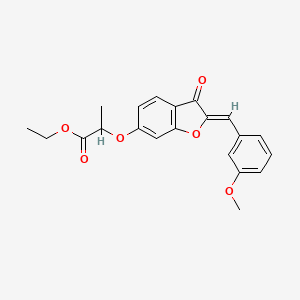

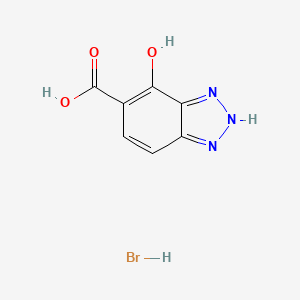
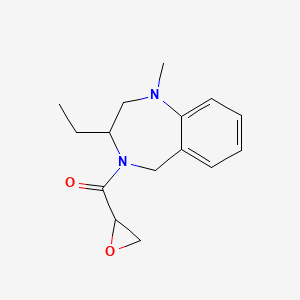
![Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B3014683.png)
![6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3014684.png)